molecular formula C22H28O3 B12528774 2,2'-[(Oxan-4-yl)methylene]bis(4,6-dimethylphenol) CAS No. 741281-70-9

2,2'-[(Oxan-4-yl)methylene]bis(4,6-dimethylphenol)

Katalognummer: B12528774
CAS-Nummer: 741281-70-9
Molekulargewicht: 340.5 g/mol
InChI-Schlüssel: YHNBYKWULFKNOH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2’-[(Oxan-4-yl)methylene]bis(4,6-dimethylphenol) is a chemical compound with the molecular formula C24H26O3. This compound is known for its unique structure, which includes an oxane ring and two dimethylphenol groups connected by a methylene bridge. It is used in various scientific and industrial applications due to its chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[(Oxan-4-yl)methylene]bis(4,6-dimethylphenol) typically involves the reaction of 4,6-dimethylphenol with formaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of a methylene bridge, connecting the two phenol groups. The oxane ring is then introduced through a subsequent reaction with an appropriate epoxide.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing side reactions.

Analyse Chemischer Reaktionen

Types of Reactions

2,2’-[(Oxan-4-yl)methylene]bis(4,6-dimethylphenol) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone.

    Substitution: The phenolic hydroxyl groups can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophiles like acyl chlorides and alkyl halides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted phenol derivatives.

Wissenschaftliche Forschungsanwendungen

2,2’-[(Oxan-4-yl)methylene]bis(4,6-dimethylphenol) has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential antioxidant properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Used in the production of polymers and resins, where it acts as a stabilizer and antioxidant.

Wirkmechanismus

The mechanism of action of 2,2’-[(Oxan-4-yl)methylene]bis(4,6-dimethylphenol) involves its interaction with free radicals. The phenolic hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby exhibiting antioxidant properties. This mechanism is crucial in preventing oxidative damage in various applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,2’-Methylenebis(4,6-dimethylphenol)
  • 4,4’-Methylenebis(2,6-dimethylphenol)
  • 2,2’-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(4,6-dimethylphenol)

Uniqueness

2,2’-[(Oxan-4-yl)methylene]bis(4,6-dimethylphenol) is unique due to the presence of the oxane ring, which imparts distinct chemical properties compared to other similar compounds. This structural feature enhances its stability and reactivity, making it valuable in various applications.

Eigenschaften

CAS-Nummer

741281-70-9

Molekularformel

C22H28O3

Molekulargewicht

340.5 g/mol

IUPAC-Name

2-[(2-hydroxy-3,5-dimethylphenyl)-(oxan-4-yl)methyl]-4,6-dimethylphenol

InChI

InChI=1S/C22H28O3/c1-13-9-15(3)21(23)18(11-13)20(17-5-7-25-8-6-17)19-12-14(2)10-16(4)22(19)24/h9-12,17,20,23-24H,5-8H2,1-4H3

InChI-Schlüssel

YHNBYKWULFKNOH-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C(=C1)C(C2CCOCC2)C3=CC(=CC(=C3O)C)C)O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.